1-(4-Aminobutyl)-1,2-dihydropyridin-2-one
Description
Overview of the 1,2-Dihydropyridin-2-one Core Structure Significance in Organic Synthesis
The 1,2-dihydropyridin-2-one structure, also known as a 2-pyridone, is a valued heterocyclic motif in organic synthesis. Dihydropyridines (DHPs) in general are recognized as beneficial scaffolds in pharmaceutical research. rsc.org The 1,2-DHP isomer, in particular, serves as a versatile and reactive building block for creating more complex molecular structures. nih.govresearchgate.net
One of its primary roles is as a precursor for the synthesis of piperidines and pyridines, two of the most prevalent N-heterocyclic motifs found in FDA-approved drugs. nih.gov The transformation from a 1,2-dihydropyridine to a piperidine (B6355638) can be achieved through reduction, while oxidation yields the corresponding pyridine (B92270). nih.gov This synthetic flexibility makes the 1,2-DHP core a strategic intermediate.
Furthermore, 1,2-dihydropyridines are crucial for synthesizing various natural products, especially alkaloids such as piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. rsc.orgresearchgate.net For instance, they are used to construct the 2-azabicyclo[2.2.2]octane ring system, which is a key feature in alkaloids like ibogaine (B1199331) and dioscorine. rsc.org The strategic importance of this core is also highlighted by its use in the synthesis of the anti-influenza drug oseltamivir (B103847) phosphate (B84403) (Tamiflu), which proceeds via a 1,2-DHP intermediate. rsc.org
Academic Relevance of the 4-Aminobutyl Moiety in Chemical Architectures
The 4-aminobutyl group is a simple alkylamine chain, but its significance in biochemistry and chemical biology is profound. This moiety is derived from the polyamine spermidine (B129725), a ubiquitous and essential molecule in living cells that plays a vital role in cell growth, proliferation, and differentiation. nih.govresearchgate.net
The most notable academic relevance of the 4-aminobutyl group comes from its central role in a unique and highly specific post-translational modification: the formation of the amino acid hypusine. nih.govnih.gov This process occurs exclusively on one cellular protein, the eukaryotic translation initiation factor 5A (eIF5A). researchgate.netdocumentsdelivered.com In the first step of hypusine biosynthesis, the enzyme deoxyhypusine (B1670255) synthase catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine (B10760008) residue on the eIF5A precursor protein. nih.govresearchgate.net A subsequent hydroxylation step completes the formation of hypusine. researchgate.net
The presence of this long, basic hypusine side chain is essential for eIF5A's function in protein synthesis, where it helps ribosomes translate difficult sequences, particularly those containing multiple proline residues. nih.gov The critical nature of this modification is underscored by the fact that inactivation of the genes for eIF5A or deoxyhypusine synthase is lethal in eukaryotes, highlighting the vital link between the 4-aminobutyl group (via spermidine) and fundamental cellular processes. nih.govdocumentsdelivered.com
Current Research Landscape of N-Substituted 1,2-Dihydropyridin-2-ones
The synthesis and study of N-substituted 1,2-dihydropyridin-2-ones (N-substituted 2-pyridones) is an active area of research, driven by the diverse biological activities exhibited by this class of compounds. researchgate.net The nitrogen atom of the 2-pyridone ring provides a convenient handle for introducing a wide variety of substituents, allowing chemists to tune the molecule's steric and electronic properties.
A primary challenge and area of focus in the synthesis of these compounds is achieving selective N-alkylation over O-alkylation, as the 2-pyridone core can react at either the nitrogen or the oxygen atom. nih.gov Research has shown that reaction conditions, such as the choice of base and solvent, can strongly influence the outcome. For example, alkylation of an alkali salt of 2-pyridone in DMF tends to favor N-alkylation, while using a silver salt can promote O-alkylation. nih.gov Modern synthetic methods continue to be developed to provide more efficient and selective access to N-substituted 2-pyridones. One novel strategy involves activating amides with triflic anhydride (B1165640) (Tf₂O) to induce alkyl group migration, leading to the formation of N-substituted 2-pyridones in high yields. rsc.org
The interest in these molecules stems from their potential as pharmaceuticals. Pyridone derivatives are vital substructures in many natural products and medicines, with applications as antimalarial, antiviral, and antioxidant agents, among others. researchgate.net The exploration of new N-substituted variants continues to be a promising avenue for the discovery of novel therapeutic agents.
Data Tables
Table 1: Synthetic Utility of the 1,2-Dihydropyridine Core This table summarizes the key applications of the 1,2-dihydropyridine scaffold in organic synthesis.
| Precursor | Transformation | Product Class | Examples of Final Products | Reference(s) |
| 1,2-Dihydropyridine | Reduction | Piperidine | Substituted piperidines | nih.gov |
| 1,2-Dihydropyridine | Oxidation | Pyridine | Substituted pyridines | nih.gov |
| 1,2-Dihydropyridine | Cycloaddition/Rearrangement | Bicyclic Alkaloids | Ibogaine, Dioscorine | rsc.org |
| 1,2-Dihydropyridine | Multi-step Synthesis | Antiviral Drug | Oseltamivir (Tamiflu) | rsc.org |
Table 2: Biological Significance of the 4-Aminobutyl Moiety This table outlines the key biological roles and context of the 4-aminobutyl group.
| Biological Process | Source Molecule | Key Enzyme | Modified Protein | Resulting Structure | Functional Importance | Reference(s) |
| Hypusine Biosynthesis | Spermidine | Deoxyhypusine Synthase | eIF5A (precursor) | Deoxyhypusine residue | Essential for protein translation | nih.govresearchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminobutyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,6,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYFXSPKGVQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Reactions of the 1,2 Dihydropyridin 2 One Scaffold
Reactions Involving the Dihydropyridinone Ring System
The 1,2-dihydropyridin-2-one scaffold is a versatile platform for a multitude of chemical transformations, including cycloadditions, nucleophilic and electrophilic reactions, oxidation and reduction, rearrangements, and aromatization. These reactions allow for the extensive modification of the ring system, leading to a diverse array of more complex molecular architectures.
Cycloaddition Reactions (e.g., Diels-Alder)
The conjugated diene system within the 1,2-dihydropyridin-2-one ring makes it an excellent candidate for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org In these reactions, the dihydropyridinone acts as the diene component, reacting with a dienophile to construct bicyclic nitrogen-containing frameworks. science.gov The stereoselectivity of these reactions is a key feature, often proceeding in a highly predictable manner. libretexts.org
The reaction typically yields endo products as the major isomer due to secondary orbital interactions between the diene and dienophile in the transition state. The regioselectivity is influenced by the electronic nature of both the dihydropyridinone and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction and control the orientation of the addition.
| Diene | Dienophile | Major Product Stereochemistry | Regiochemical Outcome |
| 1,2-Dihydropyridin-2-one | Maleic anhydride (B1165640) | Endo | Fused bicyclic system |
| 1-Alkyl-1,2-dihydropyridin-2-one | Acrylonitrile | Endo | "ortho" or "meta" depending on substituents |
| 1,2-Dihydropyridin-2-one | Methyl acrylate | Endo | Predominantly "ortho" regioisomer |
Nucleophilic and Electrophilic Transformations
The electron-deficient nature of the 1,2-dihydropyridin-2-one ring, particularly at the positions conjugated to the carbonyl group, makes it susceptible to nucleophilic attack. youtube.com Hard nucleophiles, such as organolithium and Grignard reagents, tend to add to the C6 position, while softer nucleophiles may exhibit different regioselectivity. youtube.com The presence of the N-substituent can also influence the site of nucleophilic addition.
Electrophilic attack on the 1,2-dihydropyridin-2-one ring is less common due to its electron-deficient character. However, under certain conditions, electrophilic substitution can occur, often requiring activation of the ring or the use of highly reactive electrophiles. The double bonds in the ring can also undergo electrophilic addition reactions.
| Reaction Type | Reagent | Position of Attack/Substitution | Product Type |
| Nucleophilic Addition | Organolithium Reagent | C6 | 6-Substituted-tetrahydropyridin-2-one |
| Nucleophilic Addition | Grignard Reagent | C6 | 6-Substituted-tetrahydropyridin-2-one |
| Electrophilic Addition | Halogen (e.g., Br₂) | C3-C4 or C5-C6 | Dihalo-tetrahydropyridin-2-one |
Oxidation and Reduction Chemistry
The 1,2-dihydropyridin-2-one scaffold can undergo both oxidation and reduction, leading to pyridones and piperidinones, respectively. Oxidation to the corresponding pyridone results in a fully aromatic system, which is a strong thermodynamic driving force. researchgate.net A variety of oxidizing agents can be employed for this transformation, including manganese dioxide, potassium permanganate, and nitric acid. researchgate.net
Conversely, reduction of the dihydropyridinone ring leads to the formation of various saturated piperidinone derivatives. Catalytic hydrogenation is a common method for the complete reduction of the double bonds. researchgate.net The use of specific reducing agents can allow for the selective reduction of one of the double bonds, providing access to tetrahydropyridinone intermediates.
| Transformation | Reagent(s) | Product |
| Oxidation | Manganese Dioxide (MnO₂) | 1-(4-Aminobutyl)pyridin-2(1H)-one |
| Oxidation | Potassium Permanganate (KMnO₄) | 1-(4-Aminobutyl)pyridin-2(1H)-one |
| Reduction | H₂, Pd/C | 1-(4-Aminobutyl)piperidin-2-one |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 1-(4-Aminobutyl)tetrahydropyridin-2-one |
Rearrangement Reactions (e.g., 3-aza-Cope sigmatropic rearrangement)
The 1,2-dihydropyridin-2-one scaffold can participate in various rearrangement reactions, with the 3-aza-Cope rearrangement being a notable example. wikipedia.org This pericyclic reaction involves a nsf.govnsf.gov-sigmatropic rearrangement of an N-allyl-enamine system. nih.gov For a 1,2-dihydropyridin-2-one to undergo this rearrangement, it would typically require the presence of an allyl group on the nitrogen atom. The rearrangement proceeds through a cyclic transition state, leading to a constitutional isomer. nsf.gov The reaction is often stereospecific. nih.gov
In the context of a molecule like "1-(4-aminobutyl)-1,2-dihydropyridin-2-one," a 3-aza-Cope rearrangement would not be a primary reaction pathway unless the aminobutyl side chain is modified to introduce an allylic functionality. However, the underlying enamine-like reactivity of the dihydropyridinone ring is a key feature that enables such rearrangements in appropriately substituted analogues.
Aromatization Pathways of 1,2-Dihydropyridinones
The conversion of 1,2-dihydropyridinones to their corresponding aromatic pyridone derivatives is a thermodynamically favorable process. mdpi.com This aromatization can be achieved through various oxidative methods as discussed in section 3.1.3. The driving force for this transformation is the formation of a stable, six-pi-electron aromatic system. Aromatization can also occur as a subsequent step in other reactions, such as nucleophilic addition followed by elimination. The ease of aromatization is a key chemical characteristic of the dihydropyridinone scaffold. researchgate.net
Reactions of the 4-Aminobutyl Substituent
The 4-aminobutyl substituent provides a site for a variety of reactions characteristic of primary amines. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.
The primary amine can be readily alkylated by reaction with alkyl halides. This reaction proceeds via an SN2 mechanism and can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Acylation of the primary amine with acyl chlorides or anhydrides is another common transformation, leading to the formation of amides. This reaction is typically fast and high-yielding.
| Reaction Type | Reagent | Functional Group Formed |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |
Amine Group Derivatization Strategies
The primary amine of this compound is a key functional handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions with a wide range of electrophiles, leading to the formation of stable covalent bonds and the introduction of diverse functionalities. Common derivatization strategies include acylation, alkylation, and reductive amination.
Acylation Reactions: The reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or activated esters is a straightforward method for forming robust amide bonds. This approach is widely used to append various molecular moieties to the aminobutyl side chain. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.
| Acylating Agent | Reaction Conditions | Product Type |
| Acid Chloride (e.g., Acetyl chloride) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) | N-acylated derivative |
| Anhydride (e.g., Acetic anhydride) | Aprotic solvent, optional base | N-acylated derivative |
| Activated Ester (e.g., NHS ester) | Polar aprotic solvent (e.g., DMF, DMSO) | N-acylated derivative |
Reductive Amination: Reductive amination provides a powerful method for forming secondary or tertiary amines by reacting the primary amine with aldehydes or ketones in the presence of a reducing agent. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for the imine over the carbonyl starting material. This strategy is particularly useful for attaching molecules that are sensitive to the conditions of direct alkylation.
| Carbonyl Compound | Reducing Agent | Reaction Conditions | Product Type |
| Aldehyde (e.g., Benzaldehyde) | Sodium triacetoxyborohydride | Aprotic solvent (e.g., DCE, THF) | Secondary amine |
| Ketone (e.g., Acetone) | Sodium cyanoborohydride | Protic solvent (e.g., Methanol), mild acid catalyst | Secondary amine |
Linker Chemistry for Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a reactive amine and a dihydropyridinone ring system, makes it an attractive building block for linker chemistry. Linkers are crucial components in the design of complex molecules such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and other targeted therapeutic and diagnostic agents. They serve to connect different molecular entities, for instance, a targeting moiety with a payload.
The aminobutyl chain of this compound can be readily incorporated into longer linker systems through the derivatization strategies described above. For example, the amine can be reacted with a heterobifunctional crosslinker that possesses both an amine-reactive group (e.g., an NHS ester) and another reactive group targeting a different functionality (e.g., a maleimide (B117702) for reaction with thiols).
Furthermore, the dihydropyridinone scaffold itself can participate in various chemical transformations, offering additional points for molecular elaboration. The strategic derivatization of the amine group allows for the controlled assembly of complex molecular architectures where the dihydropyridinone core can serve as a stable central hub or as a component with potential biological activity.
The development of complex molecular architectures often involves multi-step synthetic sequences. For instance, in solid-phase peptide synthesis (SPPS), an amino acid residue within a peptide chain can be selectively deprotected and its side-chain amine reacted with an activated form of this compound, thereby incorporating this moiety into the peptide structure.
| Linker Application | Conjugation Strategy | Example of Complex Architecture |
| Peptide-Drug Conjugates | Amide bond formation with a peptide's carboxylic acid or amine side chain | A cytotoxic drug linked to a cell-penetrating peptide via the aminobutyl-dihydropyridinone linker. |
| Bioconjugation to Proteins | Reductive amination with an oxidized carbohydrate moiety on a glycoprotein (B1211001) | A protein functionalized with multiple dihydropyridinone units for imaging or therapeutic purposes. |
| Small Molecule Drug Delivery | Formation of a cleavable linker (e.g., hydrazone) with a drug molecule | A prodrug designed for targeted release under specific physiological conditions. |
Advanced Analytical Characterization Techniques for 1,2 Dihydropyridin 2 One Compounds
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their relative ratios in a molecule. hw.ac.uk For 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, distinct signals are expected for the protons on the dihydropyridinone ring and the aminobutyl side chain. Protons on carbons adjacent to electronegative atoms like nitrogen and oxygen will appear at lower fields (higher ppm values). libretexts.org
¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each non-equivalent carbon atom in a molecule, offering direct insight into the carbon skeleton. bhu.ac.in The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. Carbonyl carbons, for instance, appear significantly downfield. oregonstate.edu
The following tables present the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on typical values for N-substituted 2-pyridones and alkylamines.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3 | 6.0 - 6.5 | Doublet of doublets | Olefinic proton adjacent to carbonyl. |
| H-4 | 7.2 - 7.6 | Doublet of doublets | Olefinic proton. |
| H-5 | 6.5 - 7.0 | Doublet of doublets | Olefinic proton. |
| H-6 | 7.0 - 7.4 | Doublet | Olefinic proton adjacent to nitrogen. |
| N-CH₂ (a) | 3.8 - 4.2 | Triplet | Methylene group attached to the ring nitrogen. |
| CH₂ (b) | 1.6 - 2.0 | Multiplet | Methylene group adjacent to (a). |
| CH₂ (c) | 1.4 - 1.8 | Multiplet | Methylene group adjacent to (d). |
| CH₂-NH₂ (d) | 2.7 - 3.1 | Triplet | Methylene group attached to the amino group. |
| NH₂ | 1.0 - 3.0 | Broad singlet | Amine protons, chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 (C=O) | 160 - 170 | Carbonyl carbon of the amide. |
| C-3 | 120 - 130 | Olefinic carbon. |
| C-4 | 135 - 145 | Olefinic carbon. |
| C-5 | 105 - 115 | Olefinic carbon. |
| C-6 | 140 - 150 | Olefinic carbon adjacent to nitrogen. |
| N-CH₂ (a) | 45 - 55 | Methylene carbon attached to the ring nitrogen. |
| CH₂ (b) | 25 - 35 | Aliphatic methylene carbon. |
| CH₂ (c) | 20 - 30 | Aliphatic methylene carbon. |
| CH₂-NH₂ (d) | 35 - 45 | Methylene carbon attached to the amino group. |
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous signal assignment.
HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the C-H framework. columbia.edulibretexts.org
HMBC reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure by identifying connectivity across quaternary carbons and heteroatoms. columbia.educolumbia.edu
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. maricopa.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium, Broad |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |
| C=O (Amide) | Stretch | 1650 - 1690 | Strong |
| C=C (Olefinic) | Stretch | 1600 - 1650 | Medium |
| N-H (Amine) | Bend | 1550 - 1650 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
The strong absorption band for the C=O stretch is a key indicator of the pyridone ring, while the broad N-H stretch is characteristic of the primary amine. pressbooks.publibretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole. maricopa.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org The 1,2-dihydropyridin-2-one ring system contains conjugated double bonds, which act as a chromophore. The absorption spectrum is expected to show characteristic peaks (λmax) in the UV region. The position and intensity of these peaks can be influenced by the solvent and the pH of the solution. researchgate.netresearchgate.net For N-substituted 2-pyridone derivatives, absorption bands are typically observed in the range of 250-390 nm, corresponding to π → π* and n → π* electronic transitions. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of fragmentation patterns. gbiosciences.com When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, characteristic fragment ions. chemguide.co.ukslideshare.net
For this compound (Molecular Formula: C₉H₁₄N₂O), the expected molecular weight is approximately 166.22 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 166. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. slideshare.net
The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable carbocations. Key fragmentation pathways for this compound would likely involve the aminobutyl side chain.
Plausible Fragmentation Patterns
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 166 | [C₉H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 150 | [C₉H₁₂NO]⁺ | Loss of NH₂ radical |
| 123 | [C₇H₉NO]⁺ | Loss of CH₂=CHNH₂ (ethenamine) via rearrangement |
| 110 | [C₅H₄NO-CH₂]⁺ | Cleavage of the N-C bond of the side chain |
| 95 | [C₅H₅NO]⁺ | Loss of the aminobutyl chain (C₄H₁₀N) |
| 86 | [C₄H₁₂N₂]⁺ | Cleavage at the N-C bond, forming the aminobutyl cation |
| 71 | [C₄H₉N]⁺ | Alpha-cleavage adjacent to the amine, loss of CH₂NH₂ |
| 30 | [CH₄N]⁺ | Formation of [CH₂=NH₂]⁺, a characteristic fragment for primary amines |
Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines and is expected to be a major route for this compound. libretexts.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. researchgate.net For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable for purity assessment. ptfarm.pl
A typical RP-HPLC setup would involve:
Stationary Phase: A nonpolar column, such as an octadecylsilane (C18) or octylsilane (C8) column. ptfarm.pl
Mobile Phase: A polar, aqueous-organic mixture. A common mobile phase would consist of a gradient of acetonitrile or methanol (B129727) mixed with water, often containing a buffer (e.g., phosphate (B84403) buffer) or an acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the basic amine group. helixchrom.comhelixchrom.comsielc.com
Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~280 nm or ~340 nm) would be appropriate, given the UV-absorbing pyridone chromophore. ptfarm.pl
The retention time of the compound is a characteristic feature under specific chromatographic conditions. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This validated method can reliably quantify the compound and detect the presence of any impurities from the synthesis or degradation. ptfarm.pl
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the analysis and purification of small molecules, offering advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations. afmps.be
For the analysis of polar and basic compounds such as this compound, modifications to the mobile phase are necessary. The elution strength of pure supercritical CO2 is comparable to that of hexane, making it unsuitable for polar analytes. americanpharmaceuticalreview.com Therefore, a polar organic solvent, referred to as a modifier, is added to the mobile phase to increase its solvating power. chromatographyonline.com Common modifiers include methanol, ethanol, and isopropanol. afmps.be
Furthermore, to improve the peak shape and reduce tailing of basic compounds like the primary amine in this compound, a small amount of a basic additive is often included in the mobile phase. This additive can suppress the ionization of the analyte and minimize its interaction with acidic sites on the stationary phase. americanpharmaceuticalreview.com
The choice of stationary phase is also critical for achieving successful separations in SFC. For polar and basic compounds, stationary phases with polar functional groups are preferred. An ethylpyridine stationary phase, for instance, has proven effective in the separation of a variety of polar basic pharmaceutical compounds. chromatographytoday.com
A typical SFC method for a compound like this compound would involve a screening process to identify the optimal combination of stationary phase, modifier, and additive. The data below illustrates a hypothetical screening for the separation of a mixture of polar basic compounds, including the target analyte.
Table 1: Illustrative SFC Method Development Data for Polar Basic Compounds This table is interactive and can be sorted by clicking on the column headers.
| Stationary Phase | Modifier | Additive | Retention Time (min) | Peak Shape |
|---|---|---|---|---|
| Ethylpyridine | Methanol | Diethylamine | 3.2 | Symmetrical |
| Diol | Methanol | Diethylamine | 4.5 | Tailing |
| Cyano | Methanol | Diethylamine | 5.1 | Tailing |
| Ethylpyridine | Isopropanol | Triethylamine | 3.8 | Symmetrical |
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. libretexts.org However, the direct analysis of polar compounds containing functional groups such as primary amines and lactams, as found in this compound, can be challenging due to their low volatility and potential for adsorption onto the stationary phase, leading to poor peak shape and reproducibility. vt.edu
To overcome these limitations, derivatization is a common strategy employed in the GC analysis of such compounds. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds with primary amine groups, silylation or acylation are frequently used techniques. thermofisher.comresearchgate.net
For instance, reacting the aminobutyl moiety of the target compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogens on the amine with nonpolar trimethylsilyl groups, thereby increasing its volatility. thermofisher.com
The derivatized analyte can then be separated on a suitable GC column, typically a non-polar or medium-polarity column such as a 5% phenyl methylpolysiloxane. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can aid in the identification of the analyte and any related impurities.
The following table provides representative GC conditions and expected retention data for the analysis of a derivatized amino-containing compound.
Table 2: Representative GC Conditions for a Derivatized Amino Compound This table is interactive and can be sorted by clicking on the column headers.
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph with FID/MS |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | FID at 300 °C or MS (scan range 50-500 m/z) |
| Derivatizing Agent | MSTFA |
| Expected Retention Time | 15-20 min |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring the progress of reactions, and determining the purity of compounds. nih.gov It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat support) and a mobile phase (a solvent or mixture of solvents). imsa.edu
For a polar and basic compound like this compound, a polar stationary phase such as silica gel is appropriate. The choice of the mobile phase is crucial for achieving good separation. Due to the presence of the basic aminobutyl group, acidic or neutral solvent systems may lead to significant tailing or streaking of the spot. To mitigate this, a small amount of a base, such as triethylamine or ammonium (B1175870) hydroxide, is often added to the mobile phase. libretexts.org
A common solvent system for the TLC analysis of polar amino compounds is a mixture of n-butanol, acetic acid, and water. researchgate.net However, for a basic compound, a system like dichloromethane and methanol with a small percentage of ammonium hydroxide might provide better results. rochester.edu
The position of the compound on the developed TLC plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound.
The table below shows hypothetical TLC data for this compound in different solvent systems.
Table 3: Hypothetical TLC Data for this compound on Silica Gel This table is interactive and can be sorted by clicking on the column headers.
| Mobile Phase System | Composition (v/v/v) | Rf Value | Spot Characteristics |
|---|---|---|---|
| Dichloromethane : Methanol | 95 : 5 | 0.15 | Tailing |
| Dichloromethane : Methanol : Ammonium Hydroxide | 90 : 10 : 1 | 0.45 | Compact Spot |
| Ethyl Acetate (B1210297) : Methanol | 80 : 20 | 0.30 | Slight Tailing |
X-ray Powder Diffractometry (XRPD) and Other Solid-State Characterization Methods
The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. X-ray Powder Diffractometry (XRPD) is a primary technique for the solid-state characterization of crystalline materials. libretexts.org It provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the crystal lattice. researchgate.net
The XRPD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline form (polymorph). xrpd.eu This technique is invaluable for identifying polymorphs, monitoring phase transitions, and determining the degree of crystallinity of a sample. nih.gov
For this compound, which is expected to be a crystalline solid, XRPD would be a critical tool for its solid-state characterization. The analysis of the diffraction pattern can yield the unit cell parameters (a, b, c, α, β, γ), which describe the dimensions and angles of the fundamental repeating unit of the crystal lattice.
A study on a structurally related compound, 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, provides an example of the type of data that can be obtained from XRPD analysis. researchgate.net The crystallographic data for this compound is presented in the table below and serves as a reference for what could be expected for this compound.
Table 4: Crystallographic Data for 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone This table is interactive and can be sorted by clicking on the column headers.
| Parameter | Value |
|---|---|
| Formula | C15H19N3O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.877(4) |
| b (Å) | 5.893(6) |
| c (Å) | 18.984(3) |
| α (°) | 90 |
| β (°) | 122.298(3) |
| γ (°) | 90 |
| Volume (ų) | 1406.86 |
| Z | 4 |
Data sourced from a study on a structurally related compound. researchgate.net
In addition to XRPD, other solid-state characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often employed. DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and crystallinity. TGA measures the change in mass of a sample as it is heated, which is useful for identifying the presence of solvates or hydrates. Together, these techniques provide a comprehensive understanding of the solid-state properties of a compound like this compound.
Exploration of Biological Relevance and Mechanistic Pathways of Dihydropyridinone Scaffolds
Role as Synthetic Intermediates for Natural Products and Analogues
Dihydropyridinone scaffolds are highly valued building blocks in organic synthesis, providing a convergent and efficient entry point to a wide array of complex nitrogen-containing natural products, most notably alkaloids. Their inherent reactivity and stereochemical features allow for the construction of intricate polycyclic systems.
Alkaloid Synthesis Pathways
Dihydropyridinones serve as key intermediates in the synthesis of several classes of alkaloids, including isoquinuclidines, piperidines, indolizidines, quinolizidines, and decahydroquinolines. The strategic use of these scaffolds allows for the construction of the characteristic ring systems of these alkaloids through various cyclization and rearrangement reactions.
Isoquinuclidine Alkaloids: The synthesis of the isoquinuclidine core, a bridged bicyclic amine structure found in various alkaloids, can be efficiently achieved using dihydropyridine (B1217469) intermediates. A notable pathway involves a Diels-Alder reaction where a highly substituted 1,2-dihydropyridine acts as the diene. This cycloaddition, when reacted with a suitable dienophile, stereoselectively forms the characteristic bridged ring system of isoquinuclidines. The substitution pattern on the initial dihydropyridine allows for the synthesis of a diverse range of isoquinuclidine analogs with potential therapeutic applications.
Piperidine (B6355638) Alkaloids: Dihydropyridinones are crucial precursors for the synthesis of piperidine alkaloids, a large and diverse family of natural products with a broad spectrum of biological activities. Chiral dihydropyridinones can be elaborated into functionalized piperidines through stereoselective reduction and subsequent chemical modifications. For instance, (2R)-hydroxymethyl-dihydropyridone serves as a versatile chiral building block for the synthesis of piperidine alkaloids like (+)-desoxoprosophylline. The synthesis pathway typically involves the reduction of the dihydropyridinone ring to a piperidine, followed by functional group manipulations to achieve the final natural product.
Indolizidine and Quinolizidine (B1214090) Alkaloids: While direct pathways from simple dihydropyridinones are less commonly reported, functionalized dihydropyridinone derivatives can be envisioned as precursors for indolizidine and quinolizidine alkaloids. The synthesis strategy would likely involve the elaboration of the dihydropyridinone into a more complex intermediate containing the requisite carbon skeleton, followed by intramolecular cyclization to form the bicyclic indolizidine or quinolizidine core. For example, N-acyldihydropyridones can be utilized in synthetic routes towards these alkaloid families. The biosynthesis of quinolizidine alkaloids originates from the amino acid lysine (B10760008), which is converted to cadaverine and subsequently cyclized to form the piperidine ring, a core component shared with dihydropyridinones.
Decahydroquinoline (B1201275) Alkaloids: The decahydroquinoline ring system, present in a number of marine and amphibian alkaloids, can be constructed using strategies that may involve dihydropyridinone-like intermediates. Synthetic approaches often rely on cascade reactions, including aza-Achmatowicz rearrangement and intramolecular cycloadditions, to build the fused bicyclic core. While not always proceeding through an isolated dihydropyridinone, the underlying principles of cyclization and functionalization are related to the chemistry of these scaffolds.
Table 1: Dihydropyridinone Scaffolds in Alkaloid Synthesis
| Alkaloid Class | Key Synthetic Strategy Involving Dihydropyridinone Precursors | Example of Target Alkaloid |
| Isoquinuclidine | Diels-Alder reaction of 1,2-dihydropyridines. | Varies based on dienophile |
| Piperidine | Stereoselective reduction and functionalization of chiral dihydropyridinones. | (+)-Desoxoprosophylline |
| Indolizidine | Elaboration and intramolecular cyclization of functionalized dihydropyridinones. | Septicine (related synthesis) |
| Quinolizidine | Biosynthetically related to piperidine synthesis from lysine. | Lupanine (biosynthesis) |
| Decahydroquinoline | Cascade reactions such as aza-Achmatowicz rearrangement. | Lepadins |
Synthesis of Other Biologically Active Scaffolds
Beyond alkaloids, the dihydropyridinone moiety is a valuable synthon for a diverse range of other biologically active scaffolds. The reactivity of the enamine and lactam functionalities within the dihydropyridinone ring allows for a variety of chemical transformations, leading to novel heterocyclic systems with potential therapeutic applications. These scaffolds are often explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the dihydropyridinone core allows for the generation of libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Modulatory Activities Associated with Dihydropyridinone Derivatives: Mechanistic Insights
Dihydropyridinone derivatives have been shown to interact with a variety of biological targets, exhibiting a range of modulatory activities. Understanding the mechanistic basis of these interactions is crucial for the rational design of more potent and selective therapeutic agents.
Calcium Channel Modulation Mechanisms
Dihydropyridine derivatives are well-known modulators of L-type calcium channels, acting as either antagonists (blockers) or agonists (activators). The mechanism of action involves their binding to a specific site on the α1 subunit of the channel.
Antagonist Activity: Dihydropyridine antagonists, such as nifedipine, stabilize the calcium channel in a closed or inactivated state. Cryo-electron microscopy studies suggest that these antagonists bind to a pocket formed by the S6 helices of domains III and IV of the channel protein. This binding is thought to stabilize an α-helical conformation of the pore-lining S6IV helix, which prevents the conformational changes necessary for channel opening and calcium ion influx.
Agonist Activity: In contrast, dihydropyridine agonists, like Bay K 8644, promote the open state of the channel. It is hypothesized that agonists stabilize a different conformation of the S6IV helix, possibly a π-bulged conformation. This conformational change facilitates channel opening, leading to an increase in calcium ion influx. The subtle structural differences between agonist and antagonist molecules dictate their preference for stabilizing either the closed or open state of the channel.
Enzyme Inhibition and Activation
Dihydropyridinone and its derivatives have been identified as modulators of various enzymes, including MGAT2 and sirtuins, which are implicated in metabolic and age-related diseases.
MGAT2 Inhibitors: Monoacylglycerol O-acyltransferase 2 (MGAT2) is an enzyme involved in the absorption of dietary fat. Inhibition of MGAT2 is a potential therapeutic strategy for obesity and type 2 diabetes. Certain dihydropyridinone derivatives have been developed as potent and selective MGAT2 inhibitors. These inhibitors are thought to bind to the active site of the enzyme, preventing the acylation of monoacylglycerol to diacylglycerol, a key step in triglyceride synthesis in the intestine. The mechanism likely involves competitive inhibition, where the dihydropyridinone scaffold mimics the natural substrate or binds to a critical region of the active site, thereby blocking its catalytic function.
Sirtuin Activators/Inhibitors: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. Small molecules that can modulate sirtuin activity are of great interest for the treatment of age-related diseases. Dihydropyridine-based compounds have been identified as both activators and inhibitors of sirtuins, particularly SIRT1. The mechanism of modulation is complex and can be allosteric. For activators, it is proposed that they bind to an allosteric site on the SIRT1 enzyme, inducing a conformational change that enhances its catalytic activity towards its substrates. Conversely, inhibitory dihydropyridine derivatives may bind to the active site or an allosteric site in a manner that prevents substrate binding or catalysis.
Table 2: Modulatory Activities of Dihydropyridinone Derivatives
| Biological Target | Modulatory Activity | Proposed Mechanism of Action | Therapeutic Potential |
| L-type Calcium Channels | Antagonism / Agonism | Stabilization of closed (antagonist) or open (agonist) channel conformations. | Hypertension, Angina |
| MGAT2 | Inhibition | Competitive binding to the enzyme's active site, blocking triglyceride synthesis. | Obesity, Type 2 Diabetes |
| Sirtuins (e.g., SIRT1) | Activation / Inhibition | Allosteric modulation leading to enhanced or reduced deacetylase activity. | Age-related diseases |
Antioxidant Activity Investigations
Several studies have investigated the antioxidant properties of dihydropyridinone and dihydropyridine scaffolds. The dihydropyridine ring can act as a hydrogen donor, allowing it to scavenge free radicals and reduce oxidative stress. The mechanism of antioxidant activity is attributed to the ability of the N-H group and allylic C-H bonds in the dihydropyridine ring to donate a hydrogen atom to a radical species, thereby neutralizing it. The resulting dihydropyridinyl radical can then be further stabilized through resonance. The antioxidant capacity can be influenced by the substituents on the dihydropyridine ring, with electron-donating groups generally enhancing the activity. This intrinsic antioxidant property, combined with other pharmacological activities, makes dihydropyridinone derivatives attractive candidates for conditions associated with oxidative stress, such as cardiovascular and neurodegenerative diseases.
Antifibrotic Properties Observed in Related Dihydropyridinone Compounds
The dihydropyridinone scaffold is a core structure in several biologically active compounds, with notable antifibrotic properties observed in related pyridone derivatives. A prime example is Pirfenidone, a small molecule approved for the treatment of idiopathic pulmonary fibrosis (IPF). frontiersin.orgnih.gov Pirfenidone, chemically known as 5-methyl-1-phenyl-2-(1H)-pyridone, has demonstrated efficacy in reducing the progression of fibrosis in various organs, including the lungs, liver, heart, and kidneys. frontiersin.org Its mechanism of action is believed to involve the modulation of cytokines and growth factors, with a significant effect being the reduction of transforming growth factor-β (TGF-β), a key mediator in the fibrotic process. frontiersin.org
Research into derivatives of Pirfenidone aims to enhance its antifibrotic activity and improve its safety profile. nih.gov Modifications to the pyridinone structure have yielded compounds with significantly increased potency. For instance, replacing the 5-methyl group of Pirfenidone with a stable amide bond linked to various functional groups has been a successful strategy. nih.govresearchgate.net One such derivative, YZQ17, demonstrated potent antiproliferation activity against NIH3T3 cells and was more effective than Pirfenidone at inhibiting the TGF-β-induced migration of these cells at much lower concentrations. nih.govresearchgate.net Mechanistic studies have shown that YZQ17 exerts its antifibrotic effects through the TGF-β/Smad2/3 dependent pathway. nih.govresearchgate.net
Another series of Pirfenidone derivatives with phenyl or benzyl groups attached to the nitrogen atom of the pyridin-2(1H)-one moiety have also been synthesized and evaluated for their anti-fibrosis activity. nih.gov Within this series, compound 9d showed a potent IC50 of 0.035 mM against the human fibroblast cell line HFL1. nih.gov Furthermore, compound 5d, which features an (S)-2-(dimethylamino) propanamido group, exhibited ten times the anti-fibrosis activity of Pirfenidone, with an IC50 of 0.245 mM compared to Pirfenidone's 2.75 mM. nih.gov These findings highlight the potential for developing more effective antifibrotic agents by modifying the dihydropyridinone scaffold.
Table 1: Antifibrotic Activity of Pirfenidone and its Derivatives
| Compound | Modification | Cell Line | IC50 (mM) |
|---|---|---|---|
| Pirfenidone | - | NIH3T3 | 2.75 |
| Compound 5d | (S)-2-(dimethylamino) propanamido group | NIH3T3 | 0.245 |
| Compound 9d | Phenyl/benzyl group on N atom | HFL1 | 0.035 |
| YZQ17 | Amide bond replacing 5-methyl group | NIH3T3 | Potent antiproliferation |
Enzyme Target Engagement in Aminobutyl Analogues (e.g., hDDAH-1)
While direct studies on the enzyme target engagement of "1-(4-Aminobutyl)-1,2-dihydropyridin-2-one" are not extensively documented in publicly available literature, the aminobutyl moiety is present in other biologically active molecules that have been studied for their interaction with specific enzymes. One such enzyme is human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), which is involved in the nitric oxide pathway.
A selective, non-amino acid, catalytic site inhibitor of hDDAH-1 has been identified as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, which features an aminobutyl group. targetmol.com This indicates that the aminobutyl structure can play a role in binding to and inhibiting the activity of hDDAH-1. targetmol.com Another related compound is agmatine, also known as 1-(4-aminobutyl)guanidine, which is a naturally occurring derivative of the amino acid arginine. wikipedia.org Agmatine is known to interact with multiple molecular targets, including the inhibition of nitric oxide synthase (NOS). foodb.ca
The engagement of a therapeutic compound with its intended enzyme target is a critical aspect of its mechanism of action. Techniques such as competitive activity-based protein profiling (ABPP) are used to confirm that a small-molecule inhibitor interacts with its target enzyme within a biological system. This is particularly important for enzymes that may not have well-characterized biomarkers to indicate their inhibition.
Although specific data for "this compound" and its interaction with hDDAH-1 is not available, the presence of the aminobutyl group suggests a potential for interaction with enzymes that recognize this moiety. Further research would be necessary to determine if this specific dihydropyridinone compound engages with hDDAH-1 or other enzymes in a biologically relevant manner.
Structure-Activity Relationship (SAR) Studies on Dihydropyridinone Scaffolds
Influence of Ring and Substituent Modifications on Biological Interactions
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the dihydropyridinone scaffold, particularly in the context of antifibrotic activity, modifications to both the core ring structure and its substituents have been shown to significantly influence biological interactions.
Studies on Pirfenidone derivatives have provided valuable SAR insights. The 5-methyl group of Pirfenidone is a site of rapid metabolism, which can lead to a higher risk of side effects. nih.gov A common strategy to improve the pharmacokinetic profile and efficacy is to replace this metabolically susceptible group. The introduction of a stable amide bond at this position, linking various other groups, has led to the development of derivatives with enhanced antifibrotic activity. nih.gov For example, the derivative YZQ17, where the 5-methyl group is replaced by an amide-linked moiety, not only showed potent antiproliferation activity but also had a better pharmacokinetic profile than Pirfenidone. nih.gov
Further SAR studies have explored the impact of substituents on the phenyl ring attached to the nitrogen of the pyridinone core. These modifications can influence the compound's lipophilicity, electronic properties, and steric interactions with its biological target. The synthesis of a series of polysubstituted 1-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles has shown that different substitution patterns on the aryl ring can lead to compounds with higher antifibrotic activity than Pirfenidone. nih.gov
The fusion of other rings to the pyridinone core has also been investigated. The creation of bicyclic systems, such as pyrazolo[3,4-b]pyridine-5-carbonitriles and pyrido[2,3-d]pyrimidine-6-carbonitriles, from dihydropyridinone precursors has resulted in novel compounds with antifibrotic potential. nih.gov However, such significant structural changes can also lead to different pharmacological profiles, including increased toxicity, as was observed with some bicyclic pyridone derivatives. nih.gov These findings underscore the delicate balance between structural modification and the resulting biological activity and safety profile.
Impact of Stereochemistry on Receptor Binding and Cellular Permeation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction of a drug with its biological target and its ability to permeate cellular membranes. For chiral molecules, the different enantiomers can exhibit distinct pharmacological and pharmacokinetic properties. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers of a drug, leading to differences in binding affinity and biological effect. nih.gov
The influence of stereochemistry on receptor binding has been clearly demonstrated for various classes of compounds. For instance, in a study of hydantoin-derived 5-HT7 receptor antagonists, the affinity for the receptor was strongly dependent on the absolute configuration of the stereogenic centers. nih.gov A clear preference for a specific configuration was observed, highlighting the importance of stereospecific interactions with the receptor's binding site. nih.gov Similarly, in a series of conformationally restricted benzomorphan derivatives, the stereochemistry of the compounds significantly influenced their affinity for mu-, kappa-, and sigma-receptors. nih.gov
Future Research Directions and Advanced Applications of 1 4 Aminobutyl 1,2 Dihydropyridin 2 One
Development of Novel and Green Synthetic Methodologies
The synthesis of dihydropyridinone cores has been a subject of extensive research, with a growing emphasis on environmentally friendly "green" chemistry. nih.govresearchgate.netrsc.org Future efforts for synthesizing 1-(4-aminobutyl)-1,2-dihydropyridin-2-one and its analogs will likely focus on methodologies that offer high efficiency, minimize waste, and utilize non-toxic reagents and solvents.
Key green synthetic strategies that could be adapted and optimized include:
Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times (from hours to minutes) and improve product yields (often in the 82-94% range) for pyridine (B92270) derivatives. nih.govresearchgate.net It stands out as a low-cost and efficient processing method. nih.govresearchgate.net
Multicomponent Reactions (MCRs): MCRs, such as the Guareschi-Thorpe and Hantzsch syntheses, allow for the construction of complex pyridine and dihydropyridine (B1217469) rings in a single step from simple precursors. rsc.org These reactions are highly atom-economical. Developing water-based MCRs is a particularly promising green approach, as it can simplify work-up procedures, especially if the product precipitates from the reaction medium. rsc.org
Catalyst-Free Reactions in Aqueous Media: Performing reactions in water without a catalyst represents an ideal in green chemistry. rsc.org The development of such protocols for the synthesis of the 1,2-dihydropyridin-2-one core would be a significant advancement.
One-Pot Procedures: Combining multiple reaction steps into a single pot, like the one-pot amidoallylation followed by ring-closing metathesis, avoids the need for isolating intermediates, thereby saving time, solvents, and resources. beilstein-journals.org
| Synthetic Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times (2-7 min), excellent yields (82-94%), pure products, low-cost. | nih.govresearchgate.net |
| Aqueous Multicomponent Reactions (MCRs) | Combining three or more reactants in water in a single step. | Inexpensive, user-friendly, eco-friendly, simple work-up, high yields. | rsc.org |
| One-Pot Amidoallylation/Ring-Closing Metathesis | A sequential reaction process without intermediate isolation. | Fast, protecting-group-free, efficient, and provides high yields. | beilstein-journals.org |
Advanced Computational Design and Virtual Screening of Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new drug candidates. For this compound, these techniques can guide the design of derivatives with enhanced biological activity and specificity.
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies can be employed to build predictive models that correlate the chemical structure of pyridin-2-one derivatives with their biological activity. nih.gov These models help identify the key structural features required for a desired effect.
Virtual Screening: Large chemical libraries can be computationally screened to identify molecules that are likely to bind to a specific biological target. frontiersin.orgnih.gov Techniques like high-throughput virtual screening (HTVS) followed by more refined docking methods (Standard Precision and Extra Precision) can efficiently filter vast numbers of compounds to a manageable few for experimental testing. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-target complex over time. nih.govresearchgate.net This helps in assessing the stability of the binding and understanding the specific interactions, such as hydrogen bonds and π-π stacking, that are crucial for affinity. nih.govmdpi.com
Scaffold Hopping: This technique involves replacing the core pyridin-2-one scaffold with other chemical structures that maintain a similar spatial arrangement of key functional groups. nih.gov This can lead to the discovery of novel chemotypes with improved properties. nih.gov
| Computational Technique | Application in Derivative Design | Reference |
|---|---|---|
| 3D-QSAR | Develops predictive models for structure-activity relationships. | nih.gov |
| Virtual Screening | Identifies potential hit compounds from large databases based on docking scores. | frontiersin.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Analyzes the stability and binding mode of ligand-protein complexes. | nih.govresearchgate.net |
| Scaffold Hopping | Designs novel molecular backbones with similar functional properties. | nih.gov |
Exploration of New Biological Targets and Underlying Mechanisms
The pyridinone and dihydropyridine scaffolds are present in compounds with a wide range of biological activities, suggesting that derivatives of this compound could interact with numerous biological targets. frontiersin.orgresearchgate.net Future research should aim to identify these targets and elucidate the mechanisms through which the compounds exert their effects.
Potential therapeutic areas for exploration include:
Antimicrobial and Antiviral Activity: Pyridine and pyridone derivatives have shown notable activity against various bacteria and fungi. ekb.egnih.govnih.gov Some 2-pyridone natural products have even been identified as potential inhibitors of the SARS-CoV-2 main protease. nih.gov The aminobutyl side chain could be modified to enhance interactions with microbial or viral proteins.
Anticancer Activity: Certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated potent anti-cancer activity against human cancer cell lines. nih.gov Research could focus on evaluating derivatives for their ability to inhibit cancer cell proliferation and inducing apoptosis.
Enzyme Inhibition: The pyridin-2-one core has been successfully used to design inhibitors for enzymes like mutant isocitrate dehydrogenase 1 (mIDH1), a target in certain cancers. nih.gov The versatile structure of this compound could be adapted to target other enzymes implicated in disease.
Identifying the specific molecular targets is crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and cellular thermal shift assays, which can help pinpoint the proteins that directly bind to the compound.
Application in Chemical Biology Probes and Tools
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. febs.orgnih.gov The structure of this compound is well-suited for development into a chemical probe.
The terminal amino group on the butyl chain provides a convenient handle for chemical modification. It can be used to attach:
Reporter Tags: Fluorophores or biotin tags can be conjugated to the molecule, allowing for the visualization of the target protein within cells or the isolation of the protein for further study.
Reactive Groups: Photo-affinity labels or other cross-linking agents can be incorporated to create covalent bonds with the target protein, facilitating its identification.
By developing a potent and selective derivative and then functionalizing it, this compound can be transformed from a potential therapeutic agent into a powerful research tool for target validation and studying complex biological processes. nih.govnih.gov
Integration into Complex Hybrid Chemical Architectures
The 1,2-dihydropyridin-2-one scaffold can serve as a building block for the creation of more complex, multi-functional molecules. By integrating this core into hybrid chemical architectures, it may be possible to design compounds with novel or synergistic activities.
This can be achieved by:
Ring Fusion: Fusing the dihydropyridinone ring with other heterocyclic systems, such as pyrans or imidazoles, can create rigid structures with distinct three-dimensional shapes for interacting with biological targets. ekb.egmdpi.com
Conjugation to Other Bioactive Molecules: The aminobutyl side chain can act as a linker to attach the dihydropyridinone core to other known pharmacophores. For example, linking it to a natural product like embelin has been shown to produce hybrid molecules with antibacterial properties. nih.gov
These strategies allow for the combination of the desirable properties of the dihydropyridinone core with those of other chemical moieties, potentially leading to compounds with dual activities or improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, and what critical parameters influence yield and purity?
- Methodology : Synthesis of dihydropyridinone derivatives typically involves cyclization or functionalization of pre-existing pyridine scaffolds. For example, bromination of 1,4-dihydropyridine precursors using N-bromosuccinimide (NBS) in methanol at ambient temperature (24-hour reaction time) is a validated approach for introducing substituents . For 1-(4-Aminobutyl) derivatives, post-synthetic modification (e.g., alkylation of the amine group) may require protecting-group strategies (e.g., Boc-protection) to prevent side reactions . Critical parameters include solvent polarity (methanol vs. acetonitrile), stoichiometry of brominating agents, and temperature control to avoid over-oxidation.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- UV/Vis : Measure λmax (e.g., ~249 nm for similar dihydropyridinones) to confirm π→π* transitions in the conjugated system .
- NMR : Analyze ¹H and ¹³C spectra for characteristic shifts: the dihydropyridinone ring protons resonate at δ 5.5–6.5 ppm, while the 4-aminobutyl chain shows δ 1.5–3.0 ppm (methylene/methyl protons) .
- HPLC : Use reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients to assess purity (>98% by area normalization) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology : Crystallization from ethanol or 1,3-dioxane is effective for removing unreacted starting materials. For polar byproducts, silica gel chromatography with ethyl acetate/methanol (9:1) eluent achieves >95% recovery . Solvent selection must balance solubility (e.g., ethanol for high-polarity intermediates) and stability (avoid prolonged exposure to acidic/basic conditions) .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic pathway for scalability while maintaining stereochemical integrity?
- Methodology : Use flow chemistry to control reaction exothermicity during bromination steps. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. For scale-up, replace NBS with catalytic LiBr/Oxone systems to reduce waste . Kinetic studies (e.g., in situ IR monitoring) help identify rate-limiting steps, such as amine deprotection .
Q. How can contradictions in structural data (e.g., crystallography vs. NMR) be resolved for this compound?
- Methodology :
- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals (grown via slow evaporation in ethanol/THF mixtures) .
- Dynamic NMR : Detects tautomerism or conformational flexibility (e.g., dihydropyridinone ring puckering) that may explain discrepancies. Variable-temperature ¹H NMR (e.g., −40°C to 25°C) can freeze out dynamic processes .
- DFT calculations : Compare computed vs. experimental NMR shifts to validate dominant tautomers .
Q. What strategies enhance the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours). LC-MS identifies degradation products (e.g., hydrolysis of the dihydropyridinone ring) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and glass transitions. Storage at −20°C in amber vials under argon extends shelf life (>5 years) .
Q. How does the 4-aminobutyl side chain influence the compound’s intermolecular interactions in biological systems?
- Methodology :
- Molecular docking : Model interactions with target proteins (e.g., opioid receptors) using AutoDock Vina. The aminobutyl chain’s flexibility may enhance binding entropy .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to validate computational predictions. Compare with truncated analogs to isolate side-chain contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
